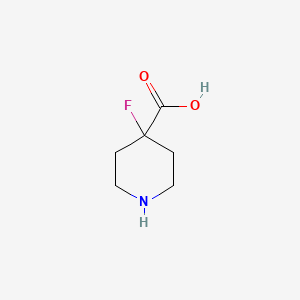

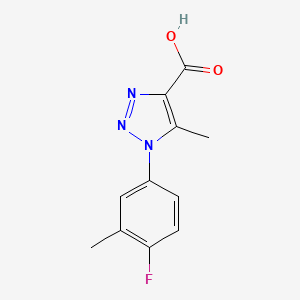

2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride

Overview

Description

“2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazoles are heterocyclic compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals in acidic environments. For example, Herrag et al. (2007) examined the effectiveness of pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid, highlighting their potential to significantly reduce the corrosion rate with an efficiency reaching up to 98.5% at certain concentrations. This application is relevant for industrial settings where metal preservation is critical under corrosive conditions (Herrag et al., 2007).

Antimicrobial Activity

Some pyrazole derivatives are synthesized and characterized for their biological activities, including antifungal and antibacterial effects. For instance, Hassan (2013) synthesized new 2-pyrazoline derivatives showing promising antimicrobial activity against a range of bacterial and fungal species. This suggests the potential of pyrazole-based compounds in developing new antimicrobial agents (Hassan, 2013).

Coordination Chemistry and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and analyzed for their coordination with metal ions and antioxidant properties. Chkirate et al. (2019) explored the synthesis of coordination complexes constructed from pyrazole-acetamide and their significant antioxidant activity. These findings open avenues for the development of novel antioxidant agents and coordination compounds for various applications (Chkirate et al., 2019).

Polymer Science

In the field of polymer science, pyrazole moieties have been incorporated into polyamides and polyimides, yielding materials with interesting thermal and solubility properties. Mikroyannidis (1997) synthesized polyamides and polyimides containing pyrazoline segments, demonstrating their amorphous nature, solubility in polar aprotic solvents, and thermal stability. These materials are valuable for high-performance applications where thermal resistance and solubility are critical (Mikroyannidis, 1997).

Enzyme Inhibitory Activities

Pyrazole-based heterocyclic compounds have been synthesized and evaluated for their inhibitory activities against various enzymes. Harit et al. (2012) reported the selective inhibition of enzymes such as urease and butyrylcholinesterase by newly synthesized pyrazole-based compounds, indicating their potential in therapeutic applications targeting enzyme-related disorders (Harit et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . These include enzymes like Nicotinamide phosphoribosyltransferase (NAMPT), which plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It is suggested that the compound might interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, thereby influencing the biological processes in which the target is involved.

Biochemical Pathways

For instance, imidazole derivatives have been shown to exhibit a broad range of biological activities, affecting pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that the compound might exhibit a range of biological activities, potentially leading to various therapeutic effects .

Biochemical Analysis

Biochemical Properties

2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The amino group in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating them. For instance, pyrazole derivatives are known to interact with kinases and cyclooxygenases, influencing their activity . The hydroxyl group can also participate in hydrogen bonding, further stabilizing these interactions. These properties make this compound a valuable tool in studying enzyme kinetics and protein-ligand interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that pyrazole derivatives can modulate the activity of p38MAPK, a kinase involved in inflammatory responses . By interacting with this kinase, this compound can alter the phosphorylation status of downstream targets, leading to changes in gene expression and cellular responses. Additionally, its impact on cellular metabolism can be studied by examining changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to inhibition or activation of enzymatic activity . For instance, its interaction with kinases can result in the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to a decrease in their activity . Long-term exposure to the compound in in vitro or in vivo studies can result in adaptive cellular responses, such as changes in gene expression and metabolic adjustments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. It is essential to determine the threshold doses that elicit beneficial effects without causing toxicity. Animal studies can provide valuable insights into the dosage-dependent effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose biological activity . The interaction with metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential. Studying the transport and distribution of the compound can provide insights into its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

2-(3-amino-4-methylpyrazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-5-4-9(2-3-10)8-6(5)7;/h4,10H,2-3H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGHCEJNLNBASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311314-01-8 | |

| Record name | 1H-Pyrazole-1-ethanol, 3-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)

![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)

![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1524948.png)